molecular formula C22H44O2 B1593396 2-Ethylhexyl myristate CAS No. 29806-75-5

2-Ethylhexyl myristate

Cat. No.: B1593396
CAS No.: 29806-75-5
M. Wt: 340.6 g/mol
InChI Key: GRXOKLJPWSYWIA-UHFFFAOYSA-N
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Description

2-Ethylhexyl myristate is an ester formed from the reaction of myristic acid (tetradecanoic acid) and 2-ethylhexanol. It is a colorless, odorless liquid that is widely used in the cosmetic and personal care industries due to its excellent emollient properties. The compound is known for its ability to enhance the texture and spreadability of formulations, making it a popular ingredient in lotions, creams, and other skincare products .

Scientific Research Applications

2-Ethylhexyl myristate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Safety and Hazards

2-Ethylhexyl myristate is intended for R&D use only and is not recommended for medicinal, household, or other uses . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken .

Biochemical Analysis

Biochemical Properties

As an ester, it is expected to undergo hydrolysis, breaking down into alcohols and acids

Cellular Effects

Some studies suggest that related compounds may have effects on cell signaling pathways, gene expression, and cellular metabolism Specific information about the effects of 2-Ethylhexyl myristate is lacking

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules and potential enzyme inhibition or activation Changes in gene expression may also be involved

Dosage Effects in Animal Models

There is currently limited information available on the effects of different dosages of this compound in animal models . Understanding dosage effects, including any threshold effects and potential toxic or adverse effects at high doses, is crucial for assessing the safety and efficacy of this compound.

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is known that esters like this compound can be hydrolyzed into alcohols and acids

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylhexyl myristate is typically synthesized through an esterification reaction between myristic acid and 2-ethylhexanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the formation of the ester, followed by purification steps to remove any unreacted starting materials and by-products .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where myristic acid and 2-ethylhexanol are combined in the presence of an acid catalyst. The reaction mixture is heated to a specific temperature to ensure complete conversion to the ester. After the reaction, the product is purified through distillation or other separation techniques to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylhexyl myristate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of myristic acid and 2-ethylhexanol. Transesterification involves the exchange of the ester group with another alcohol, leading to the formation of a different ester .

Common Reagents and Conditions:

    Hydrolysis: Water, acid or base catalyst, heat.

    Transesterification: Alcohol, acid or base catalyst, heat.

Major Products Formed:

Comparison with Similar Compounds

2-Ethylhexyl myristate is often compared with other esters of myristic acid and 2-ethylhexanol, such as:

    Isopropyl myristate: Known for its excellent skin absorption properties, making it a popular choice in topical formulations.

    Butyl myristate: Used in cosmetics for its emollient and skin-conditioning properties.

    Cetyl myristate: Employed in skincare products for its moisturizing and smoothing effects.

Uniqueness: this compound stands out due to its balanced combination of emollient properties and excellent spreadability, making it a versatile ingredient in a wide range of formulations .

Properties

IUPAC Name

2-ethylhexyl tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44O2/c1-4-7-9-10-11-12-13-14-15-16-17-19-22(23)24-20-21(6-3)18-8-5-2/h21H,4-20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXOKLJPWSYWIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50952247
Record name 2-Ethylhexyl tetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50952247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29806-75-5
Record name 2-Ethylhexyl myristate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29806-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethylhexyl myristate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029806755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethylhexyl tetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50952247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethylhexyl myristate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.315
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYLHEXYL MYRISTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3B7W81H3U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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